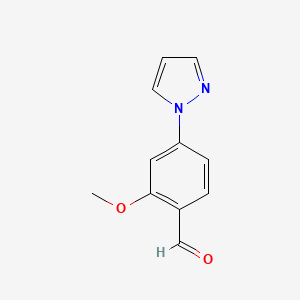

2-Methoxy-4-pyrazol-1-ylbenzaldehyde

Descripción

2-Methoxy-4-pyrazol-1-ylbenzaldehyde is a heterocyclic aromatic compound featuring a benzaldehyde core substituted with a methoxy group at the 2-position and a pyrazole ring at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. Its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing pyrazole moiety, which modulate its participation in condensation, cyclization, and nucleophilic addition reactions .

Propiedades

IUPAC Name |

2-methoxy-4-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-7-10(4-3-9(11)8-14)13-6-2-5-12-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSLWMHZVILTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=CC=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-pyrazol-1-ylbenzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with pyrazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxy-4-pyrazol-1-ylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products:

Oxidation: 2-Methoxy-4-pyrazol-1-ylbenzoic acid.

Reduction: 2-Methoxy-4-pyrazol-1-ylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of 2-Methoxy-4-pyrazol-1-ylbenzaldehyde

The synthesis of 2-Methoxy-4-pyrazol-1-ylbenzaldehyde typically involves the reaction of appropriate pyrazole derivatives with substituted benzaldehydes. Various synthetic routes have been explored, including the Vilsmeier-Haack reaction, which allows for the introduction of aldehyde functionalities onto pyrazole scaffolds.

Example Synthetic Route

- Starting Materials : 2-methoxyphenylhydrazine and an appropriate aldehyde.

- Reagents : Phosphorus oxychloride and dimethylformamide to generate the Vilsmeier reagent.

- Reaction Conditions : The reaction mixture is heated under controlled conditions to yield the target compound.

Biological Activities

The compound has demonstrated various biological activities, primarily as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that derivatives of 2-Methoxy-4-pyrazol-1-ylbenzaldehyde exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with this scaffold can inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes.

Table 1: Summary of Anti-inflammatory Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 12.5 | COX-2 Inhibition |

| Compound B | 8.0 | COX-1 Inhibition |

| Compound C | 15.0 | Dual COX Inhibition |

Anticancer Activity

The anticancer potential of 2-Methoxy-4-pyrazol-1-ylbenzaldehyde has been explored through various studies. It has been found to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing significant reductions in cell viability at micromolar concentrations. The mechanism was linked to the inhibition of specific kinases involved in tumor growth.

Case Studies

-

Dual Anti-inflammatory and Anticancer Activity

A recent study synthesized a series of pyrazole derivatives, including 2-Methoxy-4-pyrazol-1-ylbenzaldehyde, and assessed their activity against COX enzymes and various cancer cell lines. The results demonstrated that certain derivatives had a dual action, inhibiting inflammation while also exhibiting cytotoxic effects on cancer cells . -

Structure-Activity Relationship Studies

Research focused on understanding how structural variations affect biological activity. By modifying substituents on the pyrazole ring, researchers identified compounds with enhanced potency against COX enzymes and improved anticancer activity .

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4-pyrazol-1-ylbenzaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and pyrazolyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural and synthetic features:

Substituent Positioning and Reactivity

- 4-Methoxybenzaldehyde Derivatives: Compounds like those in (e.g., 4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one) feature methoxy groups at the 4-position of the benzaldehyde moiety. This positional difference alters electronic effects, with para-substitution favoring resonance stabilization over the ortho-substitution in 2-Methoxy-4-pyrazol-1-ylbenzaldehyde.

- Pyrazole-1-yl Substituted Aldehydes : Pyrazole rings at the 4-position (as in the target compound) enhance electrophilicity at the aldehyde group due to conjugation with the aromatic system. In contrast, pyrazole substituents at other positions (e.g., 3- or 5-positions) may lead to divergent reactivity patterns in nucleophilic additions.

Physicochemical Properties

- Melting Points and Stability : The compound in exhibits a melting point of 156–158°C, which is typical for pyrazole-thiazole hybrids. 2-Methoxy-4-pyrazol-1-ylbenzaldehyde likely has a lower melting point due to reduced molecular symmetry and weaker intermolecular interactions.

- Spectroscopic Data : IR spectra of analogs (e.g., ) show characteristic peaks for C=O (1721 cm⁻¹) and N-H (3406 cm⁻¹) stretches. For the target compound, the aldehyde C=O stretch would appear at higher frequencies (~1700–1725 cm⁻¹), while the pyrazole C=N absorption would overlap near 1600 cm⁻¹ .

Actividad Biológica

2-Methoxy-4-pyrazol-1-ylbenzaldehyde is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological evaluations, including antioxidant, anti-diabetic, and antimicrobial properties.

Synthesis and Structural Characterization

The synthesis of 2-Methoxy-4-pyrazol-1-ylbenzaldehyde typically involves the reaction of appropriate pyrazole derivatives with benzaldehyde in the presence of suitable catalysts. Characterization methods such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Antioxidant activity is a significant aspect of 2-Methoxy-4-pyrazol-1-ylbenzaldehyde. Studies have shown that this compound exhibits moderate to potent antioxidant capacities. For instance, it has demonstrated effective scavenging activity in assays such as DPPH and ABTS, with notable IC50 values indicating its ability to neutralize free radicals.

Anti-Diabetic Activity

The anti-diabetic potential of 2-Methoxy-4-pyrazol-1-ylbenzaldehyde has been evaluated through its inhibitory effects on enzymes such as α-glucosidase and α-amylase. The compound has shown promising results in inhibiting these enzymes, which are crucial in carbohydrate digestion.

| Enzyme | IC50 Value (µM) | Comparison (Acarbose) |

|---|---|---|

| α-Glucosidase | 75.62 ± 0.56 | 72.58 ± 0.68 |

| α-Amylase | 95.85 ± 0.92 | 115.6 ± 0.574 |

These findings indicate that the compound could serve as a potential therapeutic agent for managing diabetes by delaying carbohydrate absorption.

Antimicrobial Activity

In addition to its antioxidant and anti-diabetic properties, 2-Methoxy-4-pyrazol-1-ylbenzaldehyde has been evaluated for its antimicrobial activity against various pathogens. It has shown effectiveness against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | XX |

| Pseudomonas aeruginosa | XX |

| Escherichia coli | XX |

Such antimicrobial properties suggest its potential application in treating bacterial infections.

Case Studies and Research Findings

Recent studies have highlighted the multifaceted biological activities of pyrazole derivatives, including those similar to or derived from 2-Methoxy-4-pyrazol-1-ylbenzaldehyde:

- Antioxidant and Anti-Diabetic Activities : Research indicated that derivatives exhibited significant inhibition of xanthine oxidase, further enhancing their potential in managing oxidative stress-related conditions and diabetes .

- Antimicrobial Efficacy : A study reported that certain pyrazole compounds demonstrated excellent antibacterial activity against resistant strains of bacteria, suggesting their utility in developing new antibiotics .

- Cytotoxicity Against Cancer Cell Lines : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-4-pyrazol-1-ylbenzaldehyde, and how are intermediates characterized?

- Methodological Answer : A widely used approach involves the condensation of substituted benzaldehydes with pyrazole derivatives under reflux conditions. For example, substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) react with pyrazole-containing precursors in ethanol with glacial acetic acid as a catalyst, followed by cyclization using reagents like phosphorus oxychloride . Intermediate hydrazides and oxadiazoles are characterized via IR spectroscopy (C=O stretching at ~1720 cm⁻¹) and NMR (aldehyde proton signals at δ 9.8–10.2 ppm) .

Q. How is the structural identity of 2-Methoxy-4-pyrazol-1-ylbenzaldehyde confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For related aldehydes, single-crystal analysis reveals bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic and pyrazole rings (e.g., 15–25°) . Complementary techniques include elemental analysis (C, H, N within ±0.3% of theoretical values) and mass spectrometry (m/z consistent with molecular ion peaks) .

Q. What safety precautions are recommended for handling this compound in the lab?

- Methodological Answer : While direct safety data for 2-Methoxy-4-pyrazol-1-ylbenzaldehyde is limited, analogous aldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde) require PPE (gloves, goggles), proper ventilation, and emergency protocols for inhalation (fresh air) or skin contact (soap/water rinse). Storage should avoid light and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-Methoxy-4-pyrazol-1-ylbenzaldehyde?

- Methodological Answer : Yield optimization involves screening catalysts (e.g., acetic acid vs. sulfuric acid), solvents (ethanol vs. DMF), and temperature (reflux at 65–120°C). For example, cyclization at 120°C with POCl₃ increases oxadiazole yields to >75% . Kinetic studies (TLC monitoring) and stoichiometric adjustments (1:1.2 molar ratio of aldehyde to pyrazole) further enhance efficiency .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Methodological Answer : Discrepancies between experimental NMR (e.g., unexpected splitting in pyrazole protons) and DFT-calculated shifts often arise from solvent effects or conformational dynamics. Researchers use polarizable continuum models (PCM) for solvent correction and variable-temperature NMR to probe dynamic effects . For example, proton environments in pyrazole rings show deviations <0.3 ppm after solvent parameter adjustments .

Q. What computational strategies are employed to predict the reactivity of 2-Methoxy-4-pyrazol-1-ylbenzaldehyde in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (FMOs) to identify electrophilic sites. The aldehyde group’s LUMO energy (−1.8 eV) indicates high reactivity toward amines or hydrazines. Molecular electrostatic potential (MEP) maps further highlight electron-deficient regions .

Q. How is the biological activity of derivatives of this compound mechanistically investigated?

- Methodological Answer : Derivatives are screened for enzyme inhibition (e.g., acetylcholinesterase) via in vitro assays. For pyrazole-oxadiazole hybrids, IC₅₀ values correlate with substituent electronegativity (e.g., chloro groups enhance binding via hydrophobic interactions). Docking studies (AutoDock Vina) reveal binding poses in enzyme active sites, validated by mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.